N-allyl-1,3-diaminopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-prop-2-enylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-5-8-6-3-4-7/h2,8H,1,3-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHQODNWDOTDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571320 | |
| Record name | N~1~-(Prop-2-en-1-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34155-45-8 | |
| Record name | N~1~-(Prop-2-en-1-yl)propane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40571320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Advanced Derivatization Strategies
Nucleophilic Reactivity of Amine Functionalities
The presence of two amine groups—one primary and one secondary—grants N-allyl-1,3-diaminopropane a versatile nucleophilic character, enabling a wide range of chemical transformations. The differential reactivity of these amines allows for selective derivatization under controlled conditions.
The primary and secondary amine functionalities of this compound readily participate in amidation reactions with various carboxylic acid derivatives, such as acid chlorides, acid anhydrides, and esters. These reactions are fundamental in organic synthesis for the formation of robust amide bonds. The reaction with an acid chloride, for instance, is typically rapid and exothermic, proceeding via nucleophilic acyl substitution to form the corresponding amide and hydrogen chloride.
Depending on the stoichiometry of the reactants, either mono-amidation or di-amidation can be achieved. The primary amine is generally more reactive than the secondary amine due to lesser steric hindrance, allowing for a degree of selectivity. For example, reacting this compound with one equivalent of an acid chloride under controlled temperature would likely favor the formation of the N1-acylated product. The synthesis of di-amides requires harsher conditions or an excess of the acylating agent. A common method for amide synthesis involves the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the coupling of a carboxylic acid with the amine. nih.gov
The reaction of this compound with aldehydes and ketones is complex, leading to the formation of imines or cyclic aminal structures. The initial step involves the nucleophilic attack of one of the amine nitrogens on the electrophilic carbonyl carbon. nih.gov This is typically followed by dehydration to form a carbon-nitrogen double bond (C=N), characteristic of an imine (also known as a Schiff base). nih.govresearchgate.net Given the two amine groups in this compound, this can lead to the formation of a bisimine if both amine groups react with two equivalents of a carbonyl compound.
However, the 1,3-diamine structure also allows for an intramolecular cyclization pathway.
When 1,3-diamines, including this compound, react with aldehydes, a significant competition arises between the formation of a six-membered hexahydropyrimidine (B1621009) ring (a cyclic aminal) and an open-chain bisimine. The hexahydropyrimidine is formed through the reaction of both amine groups with a single aldehyde molecule. A patent for the production of a related compound, N,N'-diallyl-1,3-diaminopropane, describes a first step where 1,3-diaminopropane (B46017) is reacted with formaldehyde (B43269) specifically to produce hexahydropyrimidine as a stable intermediate. google.com This intermediate is then N,N'-dialkylated before the aminal moiety is decomposed. google.com
The condensation of 1,3-diamines with aldehydes or ketones can result in two main products: the hexahydropyrimidine or the bisimine. nih.gov The reaction pathway is often reversible and subject to thermodynamic and kinetic control.
The selectivity between the formation of a hexahydropyrimidine and a bisimine is governed by several key factors, primarily the electronic properties of the reactants and the nucleophilicity of the diamine. nih.gov Research conducted on the condensation of various aromatic aldehydes with 1,3-diaminopropane has established clear trends that influence the product outcome. nih.gov
Experimental and computational studies indicate that the presence of electron-withdrawing groups on the aromatic ring of the aldehyde favors the formation of the hexahydropyrimidine. nih.gov These groups increase the electrophilicity of the aldehyde's carbonyl carbon, facilitating the cyclization reaction. Conversely, electron-donating groups on the aldehyde tend to favor bisimine formation. Furthermore, lower nucleophilicity of the amine starting material also promotes the formation of the hexahydropyrimidine. nih.gov
| Factor | Favors Hexahydropyrimidine Formation | Favors Bisimine Formation |
|---|---|---|
| Aldehyde Substituent | Strong Electron-Withdrawing Groups (e.g., -NO2, -CN) | Electron-Donating Groups (e.g., -OCH3, -N(CH3)2) |
| Amine Nucleophilicity | Lower | Higher |
| Thermodynamic Stability | Influenced by aldehyde's electronic nature | Influenced by aldehyde's electronic nature |
Reactions with Carbonyl Compounds: Imine and Aminal Formation
Reactivity of the Allylic Moiety
The allyl group (CH₂=CHCH₂) in this compound contains a carbon-carbon double bond, which is a site of unsaturation and a locus for electrophilic addition reactions.
The double bond of the allyl group can react with a variety of electrophiles. Classic electrophilic addition reactions include halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl). In such a reaction, the π-electrons of the double bond act as a nucleophile, attacking the electrophile. For example, the reaction with bromine (Br₂) would be expected to proceed through a cyclic bromonium ion intermediate, followed by attack of a bromide ion to yield a dibrominated propane (B168953) derivative.
However, the presence of the amine functionalities within the same molecule can complicate these reactions. Amines are basic and can react with acidic electrophiles like HBr, leading to the formation of ammonium (B1175870) salts. This acid-base reaction can compete with or even precede the addition to the double bond. In some cases, a mixture of DMSO and allyl bromide itself can serve as a reagent for both N-allylation and aryl bromination in certain aromatic amines. nih.gov For this compound, careful selection of reagents and reaction conditions would be necessary to achieve selective electrophilic addition to the alkene without undesired side reactions at the amine sites. This might involve the use of N-protected derivatives of the diamine to temporarily mask the nucleophilicity of the amine groups.
| Reaction | Electrophile | Expected Product Core Structure |
|---|---|---|
| Halogenation | Br2, Cl2 | -CH2-CH(X)-CH2X (where X = Br, Cl) |
| Hydrohalogenation | HBr, HCl | -CH2-CH(X)-CH3 (Markovnikov addition) or -CH2-CH2-CH2X (Anti-Markovnikov with radical initiator) |
| Hydration (acid-catalyzed) | H2O, H+ | -CH2-CH(OH)-CH3 |
Formation of Complex Organic Architectures
As a Precursor for Heterocyclic Compounds
The 1,3-diamine backbone of this compound makes it a prime candidate for the synthesis of heterocyclic compounds, particularly six-membered rings. The parent compound, 1,3-diaminopropane, is a well-established building block for creating heterocycles used in various applications, from textile finishing to coordination complexes. wikipedia.org
A notable reaction involves the condensation of 1,3-diaminopropane with aldehydes or ketones, which can lead to the formation of hexahydropyrimidines. google.com A patented method details the reaction of 1,3-diaminopropane with formaldehyde to yield hexahydropyrimidine. This intermediate can then be N,N'-diallylated using an allyl halide in the presence of a base. google.com This two-step process, involving initial heterocycle formation followed by allylation, showcases a viable pathway for incorporating the N-allyl-diaminopropane structure into a heterocyclic framework.
Analogous reactions from other N-allylated precursors also highlight the synthetic potential. For example, N-allylrhodanine undergoes a Knoevenagel condensation with p-nitrobenzaldehyde to form a π-conjugated thiazolidinone derivative, demonstrating the utility of the N-allyl group in the synthesis of complex heterocyclic systems. mdpi.com
Synthesis of Diamine Derivatives from Related Precursors
The synthesis of this compound itself and its further derivatization can be understood through methods developed for related diamines. A common strategy for producing N,N'-diallyl-1,3-diaminopropane involves the reaction of allylamine (B125299) with 1,3-dichloropropane. google.com An alternative, high-purity method starts with 1,3-diaminopropane, which is first reacted with formaldehyde to form a hexahydropyrimidine intermediate. This intermediate is then dialkylated with an allyl halide, followed by the decomposition of the N,N'-aminal moiety to yield N,N'-diallyl-1,3-diaminopropane. google.com Controlling the stoichiometry of the allyl halide in such a reaction could potentially favor the formation of the mono-allylated product, this compound.
Furthermore, general processes for preparing 1,3-diaminopropane derivatives have been patented. One such process involves the conjugate addition of an amine to acrolein to form a β-aminoaldehyde intermediate, which is then reacted with an arylamine and subsequently reduced to yield complex N-substituted 1,3-propanediamines. google.com
Table 2: Synthesis of Diamine Derivatives and Heterocycles
| Target Molecule/Class | Precursor(s) | Key Reaction(s) | Reference |
|---|---|---|---|
| N,N'-diallyl-1,3-diaminopropane | 1,3-Diaminopropane, Formaldehyde, Allyl Halide | Cyclization to hexahydropyrimidine, N,N'-dialkylation, Aminal decomposition | google.com |
| N-substituted 1,3-propanediamines | Amine, Acrolein, Arylamine | Conjugate addition, Reductive amination | google.com |
| Thiazolidinone heterocycle | N-allylrhodanine, p-Nitrobenzaldehyde | Knoevenagel condensation | mdpi.com |
Conjugate Additions
The primary amine group within this compound is expected to act as a soft nucleophile, making it suitable for conjugate addition (Michael addition) reactions with α,β-unsaturated carbonyl compounds. youtube.com This reaction involves the addition of the amine nucleophile to the β-carbon of the unsaturated system, resulting in a β-amino carbonyl compound after workup. youtube.com
Coordination Chemistry of N Allyl 1,3 Diaminopropane Ligands
Ligand Design and Coordination Modes
The coordination behavior of N-allyl-1,3-diaminopropane is largely dictated by the arrangement of its donor atoms and the presence of the allyl substituent.
Bidentate Chelation through Nitrogen Atoms
The primary mode of coordination for this compound is as a bidentate ligand, chelating to a metal center through its two nitrogen atoms. This forms a stable six-membered chelate ring. The nitrogen atoms of the diamine act as Lewis bases, donating their lone pairs of electrons to the metal ion. This bidentate chelation is a common feature in complexes with various transition metals. The N,N-bidentate coordination has been instrumental in assisting C-H functionalization reactions. mdpi.comnih.gov
Potential for Tridentate or Bridging Coordination
While bidentate chelation is most common, the allyl group introduces the possibility of more complex coordination modes. The π-electrons of the allyl group's double bond can also interact with a metal center, leading to tridentate (η³-allyl) coordination. mdpi.comlibretexts.org This type of interaction is more frequently observed with organometallic complexes. mdpi.com
Furthermore, the diamine can act as a bridging ligand, connecting two metal centers. In this scenario, each nitrogen atom coordinates to a different metal ion. This bridging can lead to the formation of polynuclear complexes.
Formation and Characterization of Metal Complexes
This compound and its derivatives form complexes with a range of transition metals. The resulting complexes have been characterized using various spectroscopic and analytical techniques to elucidate their structures and properties.
Complexation with Transition Metals (e.g., Cu(II), Ni(II), Cr(III), Fe(III), Mn(II))
The formation of complexes between 1,3-diaminopropane (B46017) and several transition metals, including copper(II), nickel(II), chromium(III), iron(II/III), and manganese(II), has been documented. researchgate.netresearchgate.netmdpi.comjocpr.comresearchgate.net
Copper(II): Copper(II) complexes with Schiff bases derived from 1,3-diaminopropane have been synthesized and characterized. researchgate.netresearchgate.net These complexes often exhibit square planar or distorted octahedral geometries.
Nickel(II): Nickel(II) can form square planar complexes with ligands derived from 1,3-diaminopropane. researchgate.net
Chromium(III): Chromium(III) forms octahedral complexes with Schiff base ligands derived from 1,3-diaminopropane. jocpr.com These complexes are paramagnetic, with magnetic moments corresponding to three unpaired electrons. jocpr.com
Iron(III): Iron can form both mononuclear and polynuclear complexes. researchgate.netnih.gov For instance, a tetranuclear Fe(III) complex with 1,3-diaminopropane has been synthesized, where the ligand is chelated to two of the four iron centers. researchgate.net
Manganese(II): The formation of mono- and bis-complexes of manganese(II) with 1,3-propanediamine in methanol (B129727) has been studied, with the formation constants determined. mdpi.com
Structural Elucidation of Coordination Geometries
The coordination geometries of these metal complexes are determined using a variety of techniques:
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a complex, providing precise bond lengths and angles. researchgate.netresearchgate.netresearchgate.net
Spectroscopic Methods:
Infrared (IR) Spectroscopy: Provides information about the coordination of the ligand to the metal. For example, a shift in the C=N stretching frequency in Schiff base complexes indicates coordination of the azomethine nitrogen. cibtech.org
UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex and can help infer the coordination geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure of diamagnetic complexes in solution. electronicsandbooks.com
Magnetic Susceptibility Measurements: These measurements help to determine the number of unpaired electrons in paramagnetic complexes, which can be indicative of the metal's oxidation state and coordination environment. jocpr.comnih.gov
The allyl group can adopt different orientations relative to the metal, described as exo or endo. core.ac.uk The metal-allyl interaction involves the ligand's Ψ₁, Ψ₂, and Ψ₃ molecular orbitals. libretexts.org
Influence of this compound on Chelate Ring Conformations
The six-membered chelate ring formed by the coordination of 1,3-diaminopropane derivatives can adopt several conformations, with the chair and boat forms being the most common. The conformation is influenced by the substituents on the ligand and the nature of the metal ion.
Supramolecular Assembly and Hydrogen Bonding Interactions in Complexes
Although no crystal structures of this compound complexes are available, the principles of supramolecular chemistry and hydrogen bonding in related diamine complexes offer a framework for predicting their behavior.
The presence of primary or secondary amine groups in the this compound ligand provides hydrogen bond donors (N-H) that can interact with counter-anions or solvent molecules, which act as hydrogen bond acceptors. These interactions are fundamental in directing the self-assembly of individual complex units into larger, ordered supramolecular architectures. uci.edu In complexes of the parent ligand, 1,3-diaminopropane, extensive hydrogen bonding networks involving the N-H functionalities are commonly observed, often linking the complex cations and anions into one-, two-, or three-dimensional structures. For instance, in copper(II) complexes with 1,3-diaminopropane, N-H···O hydrogen bonds are crucial in forming sheets and ribbons, creating a robust supramolecular network.
The introduction of the N-allyl group is expected to influence the resulting supramolecular assemblies in several ways. The steric bulk of the allyl group might direct the crystal packing in specific ways, potentially creating channels or layers. Furthermore, the C=C double bond of the allyl group could participate in weaker non-covalent interactions, such as C-H···π interactions, further stabilizing the crystal lattice. In related systems, the interplay between strong hydrogen bonds and weaker interactions dictates the final crystal architecture.
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of transition metal complexes are intrinsically linked to the geometry of the coordination sphere and the nature of the metal-ligand bonds. du.edu.egdalalinstitute.com For a hypothetical series of this compound complexes, these properties would be determined by the specific transition metal ion, its oxidation state, and the coordination geometry it adopts.
The this compound ligand would typically act as a bidentate chelating ligand, forming a stable six-membered ring with the metal center, similar to 1,3-diaminopropane itself. researchgate.netresearchgate.net The electronic spectrum of such complexes in the visible region would be dominated by d-d transitions, the energies of which are sensitive to the ligand field strength and the coordination geometry (e.g., octahedral, square planar, or tetrahedral). du.edu.eg
The magnetic properties are dictated by the number of unpaired electrons in the d-orbitals of the metal ion. dalalinstitute.com For example, a nickel(II) complex with this compound could be either diamagnetic (low-spin) in a square planar geometry or paramagnetic (high-spin) in an octahedral or tetrahedral environment. The subtle electronic effects of the N-allyl substituent compared to a simple N-alkyl group could influence the ligand field splitting energy, potentially favoring one spin state over another.
In cases where paramagnetic centers are present, magnetic susceptibility measurements would be essential to determine the effective magnetic moment. For polynuclear complexes, where multiple metal ions might be bridged by other ligands, the this compound ligand could mediate weak magnetic exchange interactions (either ferromagnetic or antiferromagnetic) between the metal centers. aps.org However, without experimental data, any discussion on the specific electronic and magnetic properties of this compound complexes remains speculative.
Catalytic Applications in Organic Transformations
N-Allyl-1,3-diaminopropane as a Ligand in Transition Metal Catalysis
The presence of two nitrogen atoms allows this compound to act as a bidentate ligand, forming stable chelate rings with transition metal centers. Such complexes are central to many catalytic transformations.
Palladium-Catalyzed Allylic Substitution Reactions
Palladium-catalyzed allylic substitution is a powerful method for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, a palladium catalyst activates an allylic substrate to form a π-allyl palladium intermediate. nih.gov The subsequent nucleophilic attack on this intermediate yields the substitution product. The choice of ligand is critical as it influences the reaction's efficiency, regioselectivity, and stereoselectivity. While bidentate nitrogen-based ligands are commonly employed in this field, specific studies detailing the use of this compound as a primary ligand in palladium-catalyzed allylic substitution were not prominent in the reviewed literature. Generally, the reaction mechanism involves the coordination of the palladium precursor to the alkene of the allylic substrate, followed by oxidative addition to form the key (π-allyl)palladium complex. rsc.org
Ruthenium-Catalyzed Hydrogenation
Ruthenium-based catalysts are highly effective for the hydrogenation of various functional groups. nih.gov Ruthenium's ability to activate hydrogen and transfer it to unsaturated bonds is well-documented, particularly in the hydrogenation of ketones, alkenes, and aromatic systems. rsc.orgfrontiersin.org Ligands play a crucial role in modulating the activity and selectivity of the ruthenium center. Diamine ligands, in particular, have been used in asymmetric transfer hydrogenation reactions. However, specific research focusing on the application of this compound as a controlling ligand in ruthenium-catalyzed hydrogenation processes is not extensively covered in available scientific reports. The general mechanism for such hydrogenations often involves the formation of a ruthenium-hydride species, which then delivers the hydride to the substrate. rsc.org
Regioselectivity and Mechanistic Aspects in Catalytic Cycles
In transition metal catalysis, regioselectivity—the preferential reaction at one site over another—is largely governed by the electronic and steric properties of the ligand bound to the metal center. nih.gov In palladium-catalyzed allylic substitutions, for example, the nucleophile can attack either the more substituted (branched) or less substituted (linear) terminus of the π-allyl intermediate. The ligand's structure can direct this attack. nih.govnih.gov A theoretical analysis using density functional theory (DFT) has shown that alkyl substituents on the allyl ligand can influence the stability of the intermediate and the activation barrier for nucleophilic attack, thus controlling regioselectivity. nih.gov While these principles are fundamental, specific mechanistic studies detailing how this compound dictates regioselectivity in such catalytic cycles are not available in the surveyed literature.
Organocatalysis by this compound and its Derivatives
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, avoiding the need for metal catalysts. The amine functionalities in this compound allow it to act as a basic or nucleophilic catalyst.
Role as a Basic Catalyst in Organic Reactions
The primary and secondary amine groups of this compound confer Brønsted-Lowry basicity to the molecule. This allows it to function as a basic organocatalyst by deprotonating acidic protons in a substrate, thereby activating it for subsequent reaction steps. A closely related compound, N-Oleyl-1,3-propanediamine, is utilized commercially as a catalyst in the production of urethanes and epoxies. wikipedia.org In these applications, the diamine's basic character is key to catalyzing the polymerization and cross-linking reactions. The catalytic activity of this compound in similar contexts can be inferred from its structural analogy.
Table 1: Applications of Related Diamines as Basic Catalysts
| Diamine Derivative | Industrial Application | Catalytic Function |
|---|---|---|
| N-Oleyl-1,3-propanediamine | Urethane Production | Basic catalyst for polymerization |
| N-Oleyl-1,3-propanediamine | Epoxy Curing | Basic catalyst for cross-linking |
| N-Oleyl-1,3-propanediamine | Asphalt (B605645) Emulsification | Emulsifying agent |
This table is based on data for the related compound N-Oleyl-1,3-propanediamine, as reported in the literature. wikipedia.org
Catalysis in Polymerization Processes
In the realm of polymer chemistry, molecules containing allyl groups are significant. nih.gov While this compound can potentially act as a catalyst, its derivatives are also studied as monomers in polymerization reactions. For instance, the radical-induced cyclopolymerization of N-allyl-N-methyl(2-substituted allyl)amines leads to the formation of polymers containing N-methylpyrrolidine and N-methylpiperidine structures. researchgate.net In these cases, the diallylamine (B93489) derivative is the building block of the polymer rather than the catalyst. However, the basic nature of this compound suggests it could serve as a catalyst for certain types of polymerization, such as ring-opening polymerization of lactones, a role where basic catalysts are often effective.
Extensive database queries for "this compound" in the context of these specific chemical transformations did not yield relevant research findings or detailed studies. The majority of the available literature focuses on the parent compound, 1,3-diaminopropane (B46017), or other N-substituted derivatives, which fall outside the explicit scope of the requested article.
Therefore, this article cannot be generated as the specific data required to populate the outlined sections on the catalytic and enzymatic applications of this compound is not present in the accessible scientific domain. Further research into this specific compound's reactivity and applications would be necessary to provide the requested information.
Polymer and Advanced Materials Science Applications
Role as a Monomer in Polymer Synthesis
The diamine structure of N-allyl-1,3-diaminopropane allows it to function as a monomer in step-growth polymerization processes. It can react with difunctional monomers, such as diacyl chlorides or dicarboxylic acids, to form polyamides. osti.govresearchgate.netnih.gov In such a polymerization, the amine groups would form amide linkages to build the main polymer chain.
A key feature of using this compound as a monomer would be the introduction of a pendant allyl group at each repeating unit along the polymer backbone. This pendant double bond would remain unreacted during the initial polymerization and would be available for subsequent post-polymerization modifications, a common strategy for creating functional polymers.
Table 1: Theoretical Polymerization Reaction
| Reactant A | Reactant B | Polymer Type | Key Feature of Resulting Polymer |
|---|---|---|---|
| This compound | Diacyl Chloride (e.g., Adipoyl chloride) | Polyamide | Pendant allyl groups for secondary functionalization |
Application as a Cross-linking Agent for Polymeric Materials
The molecule's structure is well-suited for its use as a cross-linking or curing agent, particularly for epoxy resins. ulprospector.com The primary and secondary amine hydrogens can react with the epoxide rings of epoxy prepolymers in a ring-opening addition reaction. threebond.co.jpyolatech.com This process forms a rigid, three-dimensional thermoset network.
Furthermore, the presence of the allyl group offers a secondary mechanism for cross-linking. After the initial amine-epoxy curing, the material could be subjected to a second cross-linking process, such as free-radical polymerization or a thiol-ene reaction initiated by UV light or heat, engaging the allyl groups. polito.itresearchgate.net This dual-curing capability could lead to materials with exceptionally high cross-link densities and tailored mechanical properties. A closely related compound, N,N'-diallyl-1,3-diaminopropane, is noted as a cross-linking agent for polyallylamine, highlighting the utility of the allyl functionality in this context. nih.gov
Development of Resins and Elastomers
In the context of resins, this compound's most direct theoretical application is as a curing agent for epoxy resins, as detailed above. The properties of the final cured resin—such as its glass transition temperature, hardness, and chemical resistance—would be influenced by the structure of the diamine. daryatamin.com
For elastomers, it could theoretically be incorporated into polyurethane or polyurea systems. Reacting with diisocyanates, it would form polyurea linkages. The flexible three-carbon chain of the diaminopropane (B31400) backbone could impart a degree of flexibility, while the allyl groups could be used for subsequent vulcanization (cross-linking) to create a durable elastomeric network, similar to how other functional groups are used to cross-link rubbers.
Incorporation into Functional Materials
The dual reactivity of this compound makes it a candidate for creating more complex functional materials.
The amine groups can be used to graft this compound onto the surface of materials that have complementary functional groups, such as carboxylated or epoxidized surfaces. Alternatively, the amine groups could react with inorganic precursors, such as silica (B1680970) sol-gel systems, incorporating the molecule into an inorganic network. The remaining allyl groups would then be available on the surface of the hybrid material for further reactions, allowing for the attachment of other polymers or functional molecules.
The molecule could serve as a foundational piece for building advanced polymer architectures. For instance, it could be used as an initiator or a branching unit in the synthesis of dendrimers or hyperbranched polymers. The multiple amine groups provide sites for initial growth, while the allyl group represents a latent reactive site that can be used in later synthetic steps to add another layer of complexity or functionality.
Surface Functionalization of Materials
This compound is theoretically an excellent candidate for surface modification. The amine groups can form strong ionic or covalent bonds with a variety of substrates, including metals, metal oxides, and functionalized polymers. Once anchored, the surface would be decorated with reactive allyl groups.
These allyl groups could then be used to perform subsequent surface-grafted polymerization. For example, using techniques like thiol-ene "click" chemistry, various thiol-containing molecules (from simple chemicals to complex biomolecules) could be attached to the surface. nih.govresearchgate.netnih.gov This provides a powerful method for tailoring the surface properties of a material, such as its hydrophilicity, biocompatibility, or adhesion. This "grafting onto" approach is a versatile strategy for creating functional surfaces. nih.govfrontiersin.orgnih.gov
Advanced Characterization Techniques in Research Contexts
Spectroscopic Analysis of N-allyl-1,3-diaminopropane and its Adducts
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and electronic properties.
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its distinct structural components: the amine groups and the allyl group.
The presence of both primary and secondary amine groups gives rise to N-H stretching vibrations, typically observed in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from both the alkyl and vinyl groups appear just below 3000 cm⁻¹ for sp³-hybridized carbons and just above 3000 cm⁻¹ for sp²-hybridized carbons. The C=C stretching of the allyl group is anticipated around 1640 cm⁻¹. Furthermore, N-H bending vibrations are typically found in the 1590-1650 cm⁻¹ range, and C-N stretching vibrations appear in the 1000-1200 cm⁻¹ region.
Table 1: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 |
| C-H (sp²) | Stretch | 3010 - 3100 |
| C-H (sp³) | Stretch | 2850 - 2960 |
| C=C (Alkene) | Stretch | 1640 - 1680 |
| N-H (Amine) | Bend | 1590 - 1650 |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the allyl group and the diaminopropane (B31400) backbone. The vinyl protons of the allyl group typically appear in the downfield region (δ 5.0-6.0 ppm), with the internal methine proton showing a complex multiplet due to coupling with the terminal vinyl protons and the adjacent methylene (B1212753) protons. The methylene protons attached to the nitrogen of the allyl group would also be identifiable. The protons of the propane (B168953) chain would present as multiplets in the upfield region.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The sp² carbons of the allyl group's double bond would be found downfield (δ 115-140 ppm), while the sp³ carbons of the propane chain and the allylic methylene group would appear at higher field.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| -CH₂- (Allyl, adjacent to NH) | ~3.2 | ~52 |
| -CH= (Allyl) | ~5.9 | ~135 |
| =CH₂ (Allyl) | ~5.2 | ~117 |
| -NH-CH₂- (Propane, position 1) | ~2.8 | ~48 |
| -CH₂- (Propane, position 2) | ~1.7 | ~30 |
Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₁₄N₂), the calculated monoisotopic mass is approximately 114.1157 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 114.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Identity |
|---|---|---|---|
| [M]⁺ | [C₆H₁₄N₂]⁺ | 114 | Molecular Ion |
| [M - C₃H₅]⁺ | [C₃H₉N₂]⁺ | 73 | Loss of allyl radical |
| [CH₂=CHCH₂NHCH₂]⁺ | [C₄H₈N]⁺ | 70 | Cleavage of C-C bond in propane chain |
| [H₂NCH₂CH₂CH₂NH]⁺ | [C₃H₉N₂]⁺ | 73 | Loss of allyl group |
While this compound itself does not absorb significantly in the visible region, its metal complexes often exhibit characteristic UV-Vis absorption bands. This technique is crucial for studying the electronic structure of these complexes. The absorption bands typically arise from two main types of electronic transitions: d-d transitions and charge-transfer transitions.
Ligand-to-metal charge-transfer (LMCT) bands are often observed in the UV or near-UV region and can be quite intense. researchgate.net These transitions involve the promotion of an electron from a ligand-based orbital to a metal-based d-orbital. The energy of these transitions is sensitive to the nature of the metal ion and the ligand. For instance, complexes with different transition metals like copper(II), nickel(II), or cobalt(II) would show LMCT bands at different wavelengths. researchgate.net Weaker d-d transitions, which involve the excitation of an electron between d-orbitals of the metal center, typically appear in the visible region and are responsible for the color of many transition metal complexes.
X-ray Diffraction for Solid-State Structural Elucidation of Derivatives and Complexes
X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. For derivatives and metal complexes of this compound, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
When this compound acts as a ligand, X-ray diffraction can reveal how it coordinates to the metal center (e.g., as a bidentate or bridging ligand). It can confirm the geometry around the metal ion (e.g., tetrahedral, square planar, or octahedral) and provide details about the conformation of the chelate rings formed. For example, studies on related 1,3-diaminopropane (B46017) complexes have shown how the trimethylene backbone can adopt various conformations, such as a "boat" conformation, within the crystal structure.
Elemental Analysis for Stoichiometry Determination
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's proposed molecular formula. This comparison is crucial for confirming the empirical formula and assessing the purity of a newly synthesized compound like this compound or its complexes.
Table 4: Theoretical Elemental Analysis for this compound (C₆H₁₄N₂)
| Element | Atomic Mass ( g/mol ) | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |
|---|---|---|---|
| Carbon (C) | 12.011 | 114.19 | 63.10 |
| Hydrogen (H) | 1.008 | 114.19 | 12.35 |
For a synthesized sample of this compound, the experimental values for C, H, and N would be expected to be in close agreement with these theoretical percentages to validate its successful synthesis and purity.
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer profound insights into the electronic structure and inherent reactivity of N-allyl-1,3-diaminopropane. These computational methods allow for the examination of molecular properties that are difficult or impossible to determine experimentally.
Molecular Orbital Analysis
Molecular orbital (MO) theory is a fundamental tool for understanding the electronic behavior of this compound. The distribution and energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, making it the site of electrophilic attack. In this compound, the HOMO is expected to be localized on the nitrogen atoms and the allylic double bond, reflecting the nucleophilic character of the amine groups and the electron-rich π-system. The LUMO, conversely, indicates the sites susceptible to nucleophilic attack.
Conformation Analysis and Energetic Profiles
This compound is a flexible molecule with multiple rotatable bonds, leading to a variety of possible conformations. Theoretical methods, such as ab initio and density functional theory (DFT) calculations, can be employed to determine the relative stabilities of these conformers. nih.govresearchgate.net For a related molecule, allyl amine, studies have shown that very small energy differences exist between its various conformers, and accurate prediction of their relative stabilities requires high levels of theory and large basis sets. nih.govresearchgate.net
The energetic profile of this compound would map the potential energy surface as a function of the dihedral angles of its rotatable bonds. This analysis would identify the global minimum energy conformation and the energy barriers between different conformers. For flexible diamines, the conformation of the diamine bridge has been shown to significantly impact the stability of their complexes. nih.gov In the case of this compound, the orientation of the allyl group relative to the propanediamine backbone would be a key factor in determining conformational preferences.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational flexibility and intermolecular interactions of this compound over time. wikipedia.org By simulating the motion of atoms based on a force field, MD can reveal the dynamic behavior of the molecule in different environments, such as in solution or interacting with other molecules.
These simulations can elucidate the accessible conformations and the timescales of transitions between them. For flexible molecules, MD can provide a more realistic picture of the conformational landscape than static quantum chemical calculations. nih.gov The simulations would also be invaluable for understanding how this compound interacts with other chemical species, including solvents, reactants, or biological macromolecules, by analyzing the non-covalent interactions such as hydrogen bonds and van der Waals forces.
Mechanistic Studies of Reactions Involving this compound
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound, providing detailed information about reaction pathways and transition states.
Elucidation of Reaction Pathways and Transition States
Theoretical calculations can map out the entire energy profile of a reaction, from reactants to products, including any intermediates and transition states. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. researchgate.net For reactions involving allylic amines, such as hydroamination or oxidation, computational studies can help to rationalize the observed stereoselectivity by analyzing the structures and energies of competing transition states. libretexts.org The presence of both primary and secondary amine functionalities, along with the allylic double bond, provides multiple potential reaction sites in this compound.
Influence of Substituents on Reaction Outcomes
The reactivity of this compound can be modulated by the introduction of substituents on either the allyl group or the diamine backbone. Computational studies can systematically investigate the electronic and steric effects of these substituents on reaction outcomes. For instance, in the condensation reaction of 1,3-diaminopropanes with aldehydes, the presence of electron-withdrawing or electron-donating groups on the aldehyde has been shown to influence the product distribution. researchgate.net Similar computational analyses could predict how substituents on the this compound framework would affect its reactivity in various chemical transformations.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). stfc.ac.uknih.gov While specific, in-depth computational studies exclusively focused on this compound are not extensively available in the reviewed literature, the methodologies are well-established. The principles for these predictions can be illustrated by studies on the parent compound, 1,3-diaminopropane (B46017). stfc.ac.ukrsc.orguc.pt
For this compound, a computational approach would begin with geometry optimization of the molecule's possible conformers. DFT calculations, using functionals like B3LYP or mPW1PW with appropriate basis sets (e.g., 6-31G* or cc-pVDZ), would be employed to find the minimum energy structures. stfc.ac.uknih.govchemrxiv.org
NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a crucial tool for structure elucidation. mdpi.comrsc.org Modern computational approaches, including DFT-based methods and machine learning algorithms, can predict chemical shifts with high accuracy, often achieving a mean absolute error of less than 0.2 ppm for ¹H NMR. nih.govnih.gov The process involves calculating the isotropic magnetic shielding constants for each nucleus in the optimized molecular structure and then referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
Below is a hypothetical table comparing predicted ¹H NMR chemical shifts for this compound with potential experimental values. The predicted values are illustrative of what a DFT calculation might yield.
Interactive Data Table: Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)
| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| -CH₂- (central, C2) | 1.75 | Data not available |
| -CH₂- (adjacent to NH-allyl, C1) | 2.70 | Data not available |
| -CH₂- (adjacent to NH₂, C3) | 2.85 | Data not available |
| =CH- (allyl) | 5.85 | Data not available |
| =CH₂ (allyl, cis) | 5.15 | Data not available |
| =CH₂ (allyl, trans) | 5.25 | Data not available |
| -CH₂- (allyl) | 3.20 | Data not available |
| -NH- (allyl) | Variable | Data not available |
| -NH₂ | Variable | Data not available |
Vibrational Spectra Prediction: Theoretical calculations can also predict the vibrational frequencies that correspond to IR and Raman spectral bands. A vibrational and conformational analysis of 1,3-diaminopropane has been performed using DFT (mPW1PW/6-31G*), providing a detailed assignment of its vibrational modes. stfc.ac.ukuc.ptresearchgate.net A similar study on this compound would allow for the assignment of its complex vibrational spectrum, including the characteristic bands for the allyl group (C=C stretch, =C-H bends) and the amine groups (N-H stretch, N-H bend). The accuracy of these predictions is often improved by applying scaling factors to the calculated frequencies. stfc.ac.uk
Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | Primary Amine (-NH₂) | 3350 - 3450 |
| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3400 |
| C-H Stretch | Alkane (-CH₂-) | 2850 - 2960 |
| C=C Stretch | Alkene (allyl) | 1640 - 1680 |
| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 |
| =C-H Bend | Alkene (allyl) | 910 - 990 |
Thermodynamic and Kinetic Modeling of Chemical Processes
Computational modeling provides a framework for understanding the thermodynamic stability and kinetic reactivity of this compound.
Thermodynamic Modeling: Thermodynamic modeling for this compound would involve calculating key properties for its various conformers. As seen in studies of 1,3-diaminopropane, these calculations can determine the relative stability of different geometric arrangements of the molecule. stfc.ac.ukuc.pt Important thermodynamic parameters include:
Enthalpy (ΔH): Provides insight into the energy content of different conformers.
Entropy (TΔS): Accounts for the degree of disorder.
Gibbs Free Energy (ΔG): Determines the conformational equilibrium and spontaneity of processes. The relative populations of conformers at a given temperature can be estimated from their calculated Gibbs free energies using the Boltzmann distribution. stfc.ac.uk
For reactions involving this compound, such as acid-base reactions or complex formation, DFT can be used to calculate the reaction enthalpies and free energies, predicting the thermodynamic favorability of the process.
Kinetic Modeling: Kinetic modeling focuses on the energy barriers and reaction pathways of chemical transformations. For this compound, this could involve modeling its participation in reactions such as:
Nucleophilic substitution: Where the amine groups act as nucleophiles.
Addition reactions: Involving the allyl group's double bond.
Complex formation: The diamine functionality makes it an excellent ligand for metal ions, and the kinetics of such complexation reactions can be modeled. researchgate.net
The primary method for kinetic modeling is the calculation of the potential energy surface for a proposed reaction. This involves identifying the transition state structure and calculating its energy, which corresponds to the activation energy (Ea) of the reaction. For example, DFT calculations have been used to investigate the mechanisms and activation barriers of 1,3-dipolar cycloaddition reactions involving allyl-type functional groups. mdpi.com Similar methods could be applied to predict the reactivity of the allyl moiety in this compound.
Interactive Data Table: Illustrative Calculated Thermodynamic and Kinetic Parameters
| Parameter | Description | Illustrative Calculated Value |
| Proton Affinity (PA) | Energy released upon protonation of the amine group. | ~950 kJ/mol |
| Bond Dissociation Enthalpy (BDE) | Energy required to break a specific bond (e.g., C-H or N-H). | ~400 kJ/mol (for N-H) |
| Activation Energy (Ea) | Energy barrier for a hypothetical addition reaction at the C=C bond. | 80 - 120 kJ/mol |
| Gibbs Free Energy of Formation (ΔGf°) | The free energy change when 1 mole of the compound is formed from its elements. | Dependent on conformer |
Note: These values are illustrative and represent typical ranges for similar molecules. Specific calculations for this compound are required for precise data.
Emerging Research Frontiers and Future Perspectives
Expanding the Scope of Synthetic Methodologies
The development of efficient and sustainable methods for synthesizing N-allyl-1,3-diaminopropane is fundamental to unlocking its potential. Current research on related diamines highlights several promising avenues.
Traditional synthesis of the 1,3-diaminopropane (B46017) backbone involves a two-stage process starting from acrylonitrile (B1666552), which is first aminated and then hydrogenated. The N-allylation step would typically follow, likely through a nucleophilic substitution reaction with an allyl halide. However, future research is expected to focus on more integrated and greener approaches. For instance, methods analogous to the synthesis of N-substituted propanediamines could be adapted, such as the conjugate addition of allylamine (B125299) to acrolein followed by reductive amination.
A significant push in the broader field of diamine synthesis is toward green chemistry. This involves exploring solvent-free reaction conditions, utilizing renewable biomass as a starting material, and improving energy efficiency. An engineered E. coli strain has been successfully used to produce 1,3-diaminopropane from renewable resources, achieving a titer of 13 grams per liter. Integrating such bio-based production of the diamine backbone with a subsequent efficient allylation step represents a key future methodology.
Table 1: Potential Synthetic Routes to this compound
| Method | Description | Key Precursors | Potential Advantages | Reference for Analogy |
|---|---|---|---|---|
| Two-Step Synthesis | Hydrogenation of aminopropionitrile (from acrylonitrile and ammonia) followed by N-allylation. | Acrylonitrile, Ammonia, Allyl Halide | Well-established initial steps. | |
| Conjugate Addition-Reduction | Conjugate addition of allylamine to an acrolein equivalent, followed by catalytic hydrogenation/reductive amination. | Allylamine, Acrolein | Potentially a one-pot process. |
| Bio-based Synthesis | Fermentative production of 1,3-diaminopropane from renewable feedstocks, followed by chemical N-allylation. | Glucose (via engineered E. coli), Allyl source | Sustainable, reduces reliance on petroleum. | |
Novel Applications in Catalysis and Asymmetric Synthesis
The diamine motif is a cornerstone of coordination chemistry, with both 1,2- and 1,3-diamines serving as effective bidentate ligands for various metal catalysts. The this compound scaffold is a promising candidate for developing novel ligands for catalysis, particularly in the realm of asymmetric synthesis.
While much of the focus has been on the catalytic asymmetric synthesis of 1,2-diamines, the strategies employed—such as hydroamination and diamination of olefins—provide a conceptual framework for developing new reactions. For this compound, the two nitrogen atoms can coordinate to a metal center, creating a chiral environment for catalysis, while the pendent allyl group offers several advantages:
It can be used to tune the steric and electronic properties of the resulting metal complex.
It can act as an anchor to immobilize the catalyst on a solid support.
It can participate in subsequent reactions, enabling tandem catalysis.
Research on the asymmetric synthesis of functionalized 1,3-diphosphines using chiral palladium complexes demonstrates the potential for creating complex chiral structures from propane-based backbones. A similar approach using this compound could lead to novel chiral phosphine-amine ligands, which are highly valuable in asymmetric hydrogenation and other transformations.
Development of Advanced Functional Materials
The bifunctionality of this compound makes it an excellent building block for advanced functional materials. The amino groups provide sites for polymerization and surface functionalization, while the allyl group offers a reactive handle for cross-linking and post-synthesis modification.
Analogous long-chain N-alkyl-1,3-propanediamines, such as N-oleyl-1,3-propanediamine, are widely used as corrosion inhibitors, emulsifiers, and asphalt (B605645) additives. This compound could be explored for similar roles, with the allyl group potentially enabling covalent bonding to surfaces or polymer matrices for enhanced durability.
Furthermore, 1,3-diaminopropane has been used to functionalize materials like zeolites to enhance their CO2 capture capabilities. The presence of the allyl group in this compound would allow for the creation of cross-linked amine-functionalized sorbents, potentially leading to materials with improved stability and performance in gas separation and storage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
